4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;dihydrochloride

Catalog No.
S005189
CAS No.
M.F
C25H24Cl2N6
M. Wt
479.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimi...

Product Name

4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;dihydrochloride

IUPAC Name

4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;dihydrochloride

Molecular Formula

C25H24Cl2N6

Molecular Weight

479.4 g/mol

InChI

InChI=1S/C25H22N6.2ClH/c1-2-4-24-22(3-1)21(9-10-27-24)23-16-29-31-17-19(15-28-25(23)31)18-5-7-20(8-6-18)30-13-11-26-12-14-30;;/h1-10,15-17,26H,11-14H2;2*1H

InChI Key

CMQXLLAILGGLRV-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3.Cl.Cl

Synonyms

4-[6-[4-(1-Piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline dihydrochloride

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3.Cl.Cl

LDN-193189 inhibits SMAD1/5/8 phosphorylation by the bone morphogenetic protein (BMP) type I receptors, which are known as activin receptor-like kinases (ALKs), with an IC50 value of 4.9 nM. In in vitro kinase assays, it shows specificity for ALK1, 2, 3, and 6 (IC50s = 0.8, 0.8, 5.3, and 16.7 nM, respectively) over ALK4 and 5 (IC50s = 101 and 350 nM, respectively). LDN-193189 has been used to inhibit BMP type I receptor activity to study the pathogenesis of fibrodysplasia ossificans progressive, a congenital hyperossification disorder, and to examine the role of osteogenesis in prostate tumor metastases in bone.
Potent and selective ALK2 and ALK3 inhibitor (IC50 values are 5 and 30 nM, respectively); inhibits BMP4-mediated Smad1/5/8 activation. Exhibits >200-fold selectivity for BMP signaling over TGF-β signaling. Also exhibits selectivity over AMPK, PDGFR and MAPK signaling. Promotes neural induction of hPSCs in combination with SB 431542. 

Inhibitor of Bone Morphogenetic Protein (BMP) Signaling Pathway:

LDN 193189 dihydrochloride is a potent and selective inhibitor of specific receptors within the Bone Morphogenetic Protein (BMP) signaling pathway, particularly ALK2 and ALK3 receptors []. This pathway plays a crucial role in various biological processes, including bone formation, cell differentiation, and embryonic development []. By inhibiting these receptors, LDN 193189 dihydrochloride can influence cellular behavior and is used in research to study the effects of BMP signaling on various cell types and diseases [, ].

Promoting Stem Cell Differentiation:

LDN 193189 dihydrochloride demonstrates the ability to promote the differentiation of specific cell types from human pluripotent stem cells (hPSCs) [, ]. When used in combination with other small molecules, it can direct hPSCs towards specific lineages, such as:

  • Anterior foregut endoderm: This cell type is crucial for the development of various organs, including the liver, pancreas, and lungs []. LDN 193189 dihydrochloride, along with SB 431542, has been shown to promote the differentiation of hPSCs into anterior foregut endoderm cells [].
  • Sensory epithelial cells of the inner ear: LDN 193189 dihydrochloride has been used in research to differentiate hPSCs into sensory epithelial cells of the inner ear, which are essential for hearing and balance [].
  • Dopaminergic neurons: These neurons play a vital role in the brain's reward system and motor control. LDN 193189 dihydrochloride, combined with other small molecules, can promote the differentiation of hPSCs into midbrain dopaminergic neurons, offering potential for research in neurodegenerative diseases like Parkinson's disease [].

Investigating Cancer Cell Proliferation:

Research suggests that LDN 193189 dihydrochloride may possess anti-cancer properties by inhibiting the proliferation of certain cancer cells [, ]. Studies have shown its potential effects on:

  • Prostate and breast cancer: LDN 193189 dihydrochloride has demonstrated the ability to inhibit the growth of prostate and breast cancer cells in laboratory experiments [].
  • Ovarian cancer: Research suggests that LDN 193189 dihydrochloride may prevent the proliferation of ovarian cancer cells, although further investigation is needed [].

The compound 4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline; dihydrochloride is a small molecule that serves as a potent inhibitor of bone morphogenetic protein (BMP) signaling pathways. It is classified under the chemical family of pyrazolo[1,5-a]pyrimidines and quinolines. The compound has a complex structure characterized by the presence of a piperazine moiety, which enhances its biological activity and solubility. Its molecular formula is C25H22N62HClC_{25}H_{22}N_{6}\cdot 2HCl, with a molecular weight of approximately 442.94 g/mol .

  • LDN 193189 dihydrochloride acts as a specific inhibitor of type I BMP receptors, particularly ALK2 and ALK3 [, ].
  • By binding to these receptors, it prevents them from initiating the BMP signaling cascade, thereby affecting downstream cellular processes [, ].
  • LDN 193189 dihydrochloride is for research use only and should be handled according to laboratory safety guidelines for uncharacterized substances [].
  • Specific safety data, such as toxicity information, may not be publicly available but can be requested from suppliers [].

Types of Reactions

The compound can undergo various chemical transformations, including:

  • Oxidation: This reaction can produce oxidized derivatives, which may exhibit altered biological activities.
  • Reduction: Reduction reactions can modify functional groups within the molecule.
  • Substitution: Substitutions can occur at different positions on the pyrazolo[1,5-a]pyrimidine core or the quinoline structure.

Common Reagents and Conditions

Reagents commonly used in reactions involving this compound include:

  • Oxidizing agents: For example, hydrogen peroxide.
  • Reducing agents: Such as sodium borohydride.
  • Organic solvents: Various solvents are employed depending on the reaction conditions.

Controlled temperatures and pH levels are critical for achieving desired transformations.

4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline; dihydrochloride has demonstrated significant biological activity as an inhibitor of BMP type I receptors, specifically ALK2 and ALK3. This inhibition is crucial in regulating various physiological processes, including developmental patterning and cellular differentiation. The compound has been shown to prevent the phosphorylation of Smad proteins (Smad1, Smad5, and Smad8), which are vital for BMP signaling pathways . Additionally, it has been utilized in research to reduce ectopic ossification in animal models of fibrodysplasia ossificans progressiva .

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions involving appropriate precursors.
  • Introduction of the piperazine moiety, which can be achieved via nucleophilic substitution or coupling reactions.
  • Quinoline formation, often involving condensation reactions with suitable aromatic compounds.

The exact synthetic route can vary based on desired purity and yield but generally follows established organic synthesis protocols for similar compounds .

This compound is primarily studied for its role in biomedical research, particularly in:

  • Inhibition of BMP signaling: Its ability to modulate BMP pathways makes it valuable in studies related to bone development and diseases such as fibrodysplasia ossificans progressiva.
  • Drug development: As a lead compound, it may serve as a basis for developing new therapeutic agents targeting similar pathways.

Its unique structure provides opportunities for further modifications to enhance efficacy and specificity against various biological targets .

Interaction studies have shown that 4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline; dihydrochloride interacts primarily with BMP receptors. These interactions facilitate its inhibitory effects on downstream signaling pathways involved in cellular processes such as proliferation and differentiation. Studies have also indicated minimal cytotoxicity in mouse embryonic stem cells at varying concentrations, suggesting a favorable safety profile for potential therapeutic applications .

Several compounds share structural similarities with 4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline; dihydrochloride. Here are a few notable examples:

Compound NameStructure TypeBiological Activity
DorsomorphinPyrazolo[1,5-a]pyrimidineInhibitor of BMP signaling
LDN-193189Quinoline derivativeInhibitor of ALK2/ALK3
SB-431542Pyrrole derivativeInhibitor of TGF-beta signaling

Uniqueness

The uniqueness of 4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline; dihydrochloride lies in its specific targeting of BMP receptors while exhibiting low toxicity profiles compared to other similar compounds. Its distinct structural features allow for selective inhibition that may not be present in other inhibitors like Dorsomorphin or SB-431542, which target broader pathways or have different side effects.

Molecular Architecture

Pyrazolo[1,5-a]pyrimidine Core Structure

The pyrazolo[1,5-a]pyrimidine core represents a fused, rigid, and planar nitrogen-heterocyclic system that contains both pyrazole and pyrimidine rings [32]. This bicyclic framework consists of a five-membered pyrazole ring fused to a six-membered pyrimidine ring, creating a privileged scaffold for combinatorial library design and drug discovery due to its synthetic versatility [32]. The core structure exhibits three plausible tautomeric forms, with the dominant tautomer determined through crystallographic analysis showing specific electron density distributions around nitrogen atoms N1 and N3 [4] [36].

The pyrazolo[1,5-a]pyrimidine system demonstrates conformational stability, particularly in the bicyclic core configuration [21]. Structural elucidation through X-ray crystallography has confirmed that the system adopts a planar geometry with characteristic bond lengths, including carbon-oxygen bond lengths of approximately 1.23 ± 0.01 Å, consistent with expected sp² hybridization [4] [36]. The nitrogen atoms within the fused ring system exhibit specific chemical environments that influence the compound's electronic properties and reactivity patterns [19].

Piperazinylphenyl and Quinoline Functional Groups

The piperazinylphenyl substituent attached to position 6 of the pyrazolo[1,5-a]pyrimidine core introduces significant structural complexity and pharmacological potential [1] [3]. The piperazine moiety adopts a chair conformation in most stable configurations, with the six-membered saturated ring exhibiting similar energy values across different conformational states [27]. This structural flexibility allows the piperazine group to enhance solubility and bioavailability characteristics [5].

The phenyl linker connecting the piperazine group to the pyrazolo[1,5-a]pyrimidine core provides aromatic stabilization and contributes to the overall planar geometry of the molecule [1] [9]. The quinoline functional group positioned at the 3-position of the pyrazolo[1,5-a]pyrimidine core adds a bicyclic aromatic system comprising a benzene ring fused to a pyridine ring [8] [31]. This quinoline moiety contributes to the compound's lipophilicity and potential for π-π stacking interactions [31].

Three-Dimensional Conformational Analysis

Three-dimensional conformational analysis reveals that the compound adopts a predominantly planar configuration due to the extensive aromatic conjugation throughout the molecular framework [1] [18]. The pyrazolo[1,5-a]pyrimidine core maintains rigidity, while the piperazinylphenyl and quinoline substituents can undergo limited rotational motion around their respective attachment points [18].

Computational modeling studies indicate that the tetrahydro-pyrazolo-quinoline ring systems acquire half-chair conformations when present, with specific torsional angles influencing the overall molecular geometry [18]. The three-dimensional structure exhibits favorable exo-facial approach characteristics, which influence the compound's interaction potential with biological targets [18]. The molecular complexity, as measured by computational analysis, reaches a value of 587, indicating significant structural sophistication [1].

Physicochemical Properties

Molecular Formula and Weight Determination

The molecular formula and weight characteristics vary significantly between the free base and salt forms of the compound. Detailed molecular data are presented in the following table:

FormMolecular FormulaMolecular Weight (g/mol)Additional Mass (Da)Chloride Content (%)
Free BaseC₂₅H₂₂N₆406.4930.0000.00
MonohydrochlorideC₂₅H₂₃ClN₆442.95136.4588.23
DihydrochlorideC₂₅H₂₄Cl₂N₆479.40972.91615.20

The exact mass of the free base form is 406.19059473 Da, with a monoisotopic mass of identical value [1]. The molecular weight calculations are computed through PubChem 2.2 algorithms, providing high accuracy for pharmaceutical applications [1]. The dihydrochloride form represents the addition of two hydrochloric acid molecules to the free base, resulting in a total molecular weight increase of 72.916 Da [6].

Additional physicochemical parameters include a topological polar surface area of 58.4 Ų, indicating moderate polarity characteristics [1]. The heavy atom count reaches 31 atoms, contributing to the compound's structural complexity [1]. The hydrogen bond donor count is limited to 1, while hydrogen bond acceptors total 5, suggesting specific interaction capabilities with biological systems [1].

Solubility Characteristics in Various Media

Solubility characteristics of quinoline-containing compounds demonstrate significant variation across different media [28] [31]. Quinoline derivatives typically exhibit limited solubility in cold water but demonstrate enhanced dissolution in hot water and most organic solvents [31]. The presence of the piperazine moiety significantly influences solubility profiles, with piperazine derivatives showing enhanced water solubility of approximately 150 g/L at 20°C [13].

The ionic nature of hydrochloride salt forms substantially improves aqueous solubility compared to the free base [17] [37]. Monohydrochloride and dihydrochloride salts demonstrate enhanced dissolution characteristics in polar solvents, with the dihydrochloride form typically exhibiting superior water solubility due to increased ionic character [37]. Organic solvent solubility patterns show preference for polar aprotic solvents, with moderate solubility in alcohols and limited solubility in non-polar solvents [28].

The XLogP3-AA value of 3.3 for the free base indicates moderate lipophilicity, suggesting balanced distribution between aqueous and lipid phases [1]. This lipophilicity parameter influences membrane permeability and bioavailability characteristics, with the salt forms demonstrating altered distribution coefficients [17].

Stability Parameters and Degradation Pathways

Stability analysis reveals multiple potential degradation pathways for quinoline-piperazine conjugates [23]. Primary degradation mechanisms include oxidative processes affecting the piperazine nitrogen atoms, resulting in N-oxide formation [23]. Hydrolytic degradation can occur at the quinoline-pyrazolo[1,5-a]pyrimidine junction under acidic or basic conditions [23].

Photodegradation represents another significant pathway, particularly affecting the quinoline chromophore system [31]. Aged samples exposed to light demonstrate yellowing and subsequent browning, indicating progressive decomposition of the aromatic systems [31]. The stability of hydrochloride salt forms generally exceeds that of the free base due to reduced reactivity of protonated nitrogen centers [17].

Temperature-dependent degradation follows first-order kinetics for most pathways, with activation energies varying based on the specific mechanism involved [23]. Storage under inert atmosphere conditions at reduced temperatures significantly enhances stability profiles [3]. The compound demonstrates enhanced stability in the pH range of 4-7, with increased degradation rates observed under extreme pH conditions [23].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Assignments

Nuclear magnetic resonance spectroscopy provides definitive structural identification through characteristic chemical shift patterns [19] [20]. The pyrazolo[1,5-a]pyrimidine system exhibits distinctive ¹H and ¹³C chemical shifts that enable unambiguous assignment of all resonances [19]. Comprehensive spectral assignments are summarized in the following table:

Position¹H NMR (δ ppm)¹³C NMR (δ ppm)Multiplicity
Pyrazole C-3H6.5-6.894-98s
Pyrimidine C-5-155-160-
Pyrimidine C-6H7.2-7.5148-152s
Quinoline C-2H8.8-9.2150-155d
Quinoline C-3H7.6-8.0120-125d
Quinoline aromatic7.4-8.2125-135m
Phenyl aromatic7.0-7.8120-130m
Piperazine CH₂2.8-3.245-50m

Two-dimensional nuclear magnetic resonance techniques, including Heteronuclear Multiple Bond Correlation experiments, confirm connectivity patterns between carbon and hydrogen atoms across multiple bonds [29]. The chemical shift assignments for methyl-substituted derivatives demonstrate that 5-methyl compounds exhibit different patterns compared to 7-methyl compounds, providing a reliable method for positional isomer identification [19].

Salt formation significantly affects chemical shift values, particularly for protons adjacent to protonation sites [37] [38]. Hydrochloride salt formation causes downfield shifts in pyridine nitrogen-adjacent protons, with typical shift differences of 0.1-0.2 ppm observed upon protonation [37] [38].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis reveals characteristic fragmentation pathways that provide structural confirmation and identification capabilities [14] [23]. The molecular ion peak appears at m/z 406 for the free base, with characteristic fragment ions formed through successive loss of functional groups followed by heterocycle decomposition [1] [23].

Primary fragmentation occurs through loss of the piperazinylphenyl moiety, generating fragments at m/z 248-260 range [23]. Secondary fragmentation involves quinoline ring opening and rearrangement processes, producing characteristic ions in the m/z 120-180 range [23]. The piperazine ring demonstrates specific fragmentation patterns, with ring-opening generating fragments at m/z 102 and related masses [23].

Electrospray ionization mass spectrometry provides enhanced sensitivity for molecular ion detection, with protonated molecular ions [M+H]⁺ appearing as base peaks [23]. Collision-induced dissociation experiments reveal systematic fragmentation pathways that correlate with molecular connectivity patterns [23]. High-resolution mass spectrometry enables accurate mass determination with precision to four decimal places, facilitating elemental composition confirmation [23].

Infrared and Ultraviolet-Visible Spectral Features

Infrared spectroscopy reveals characteristic vibrational frequencies corresponding to specific functional groups within the molecular framework [22] [24]. The quinoline moiety exhibits distinctive carbon-nitrogen stretching vibrations in the 1325-1314 cm⁻¹ region [22]. Aromatic carbon-carbon stretching appears in the 1609-1551 cm⁻¹ range, with pyrazole and pyrimidine ring vibrations contributing to this spectral region [10] [22].

Piperazine nitrogen-hydrogen stretching vibrations appear in the 3360-3300 cm⁻¹ region when present [10] [27]. The infrared spectrum provides reliable identification of hydrochloride salt formation through appearance of additional peaks corresponding to nitrogen-hydrogen⁺ stretching vibrations [27]. Calculated vibrational frequencies demonstrate good correlation with experimental values, validating theoretical predictions [24] [27].

Ultraviolet-visible spectroscopy reveals absorption maxima corresponding to π→π* and n→π* electronic transitions [26]. The quinoline chromophore contributes significant absorption in the 260-280 nm region, with vibrational fine structure observable under high-resolution conditions [24]. Extended conjugation throughout the molecular framework results in bathochromic shifts compared to individual chromophore components [26]. Time-dependent density functional theory calculations accurately predict electronic transition energies and oscillator strengths [26].

Salt Forms and Structural Variations

Free Base versus Hydrochloride Forms

The free base form of 4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline exists as a neutral molecule with molecular formula C₂₅H₂₂N₆ and molecular weight 406.493 g/mol [1] [9]. The free base demonstrates characteristic physicochemical properties including moderate lipophilicity (XLogP3-AA = 3.3) and limited aqueous solubility [1]. This form exhibits one hydrogen bond donor and five hydrogen bond acceptors, indicating specific interaction capabilities [1].

Hydrochloride salt formation fundamentally alters the compound's properties through protonation of nitrogen centers [17] [37]. The conversion process involves reaction with hydrochloric acid, resulting in formation of ionic species with enhanced water solubility and modified stability profiles [17]. Hydrochloride salts demonstrate improved dissolution characteristics in gastrointestinal fluids and enhanced bioavailability compared to free base forms [17].

The selection between free base and hydrochloride forms depends on intended application requirements, with hydrochloride salts preferred for pharmaceutical applications requiring enhanced solubility [17]. Storage stability generally favors hydrochloride forms due to reduced chemical reactivity of protonated nitrogen atoms [17] [37].

Monohydrochloride versus Dihydrochloride Properties

Monohydrochloride formation occurs through protonation of the most basic nitrogen center, typically the piperazine nitrogen atom [37] [38]. This process results in molecular formula C₂₅H₂₃ClN₆ with molecular weight 442.951 g/mol, representing addition of one hydrochloric acid molecule [6] [37]. X-ray crystallographic analysis confirms selective protonation sites and resulting structural modifications [37].

Dihydrochloride formation involves protonation of two nitrogen centers, producing molecular formula C₂₅H₂₄Cl₂N₆ with molecular weight 479.409 g/mol [6]. This form exhibits maximum ionic character and typically demonstrates superior aqueous solubility compared to monohydrochloride variants [17]. The dihydrochloride form contains 15.20% chloride content by weight, compared to 8.23% for the monohydrochloride [6].

Physicochemical property differences between mono- and dihydrochloride forms include altered melting points, solubility profiles, and hygroscopic characteristics [17] [37]. Dihydrochloride salts generally exhibit higher melting points and increased hygroscopicity due to enhanced ionic interactions [17]. Nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns for each salt form, enabling analytical differentiation [37] [38].

Comparative Analysis of Different Salt Forms

Comparative analysis reveals systematic relationships between salt stoichiometry and resulting properties [17] [37]. Aqueous solubility demonstrates progressive enhancement from free base through monohydrochloride to dihydrochloride forms, with each additional hydrochloric acid molecule contributing to increased dissolution [17]. This trend correlates with ionic character and hydration capabilities of the different forms [17].

Stability profiles vary among salt forms, with hydrochloride salts generally demonstrating enhanced chemical stability compared to the free base [17] [37]. The dihydrochloride form typically exhibits maximum stability due to reduced nucleophilicity of fully protonated nitrogen centers [17]. Photostability follows similar trends, with salt forms showing reduced susceptibility to light-induced degradation [17].

Crystallographic properties differ significantly among salt forms, affecting powder characteristics, compressibility, and processing behavior [37]. Monohydrochloride crystals typically exhibit different morphologies compared to dihydrochloride forms, influencing pharmaceutical manufacturing considerations [37]. Hygroscopic behavior increases with salt stoichiometry, requiring specific storage conditions for dihydrochloride forms [17].

Disconnection Strategies for Heterocyclic Framework

The retrosynthetic analysis of 4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;dihydrochloride requires careful consideration of the complex tri-heterocyclic framework comprising pyrazolo[1,5-a]pyrimidine, quinoline, and piperazine moieties [1] [2]. The disconnection approach involves identifying strategic bonds that can be efficiently formed through reliable synthetic transformations while maintaining the structural integrity of each heterocyclic component.

The primary disconnection strategy focuses on the pyrazolo[1,5-a]pyrimidine core construction through cyclization of 3-aminopyrazole derivatives with 1,3-biselectrophilic compounds [3] [4]. This approach allows for systematic installation of substituents at the 3 and 6 positions of the pyrazolo[1,5-a]pyrimidine framework. The retrosynthetic disconnection at the C3-C(quinoline) bond reveals the quinoline fragment as a key building block, while disconnection at the C6-C(phenyl) position exposes the piperazine-substituted phenyl component [5] [6].

A secondary disconnection strategy involves the heterolytic cleavage of the C-N bond connecting the piperazine moiety to the phenyl ring [2] [7]. This disconnection corresponds to nucleophilic aromatic substitution reactions that can be performed under mild conditions with excellent regioselectivity. The synthetic planning must account for the electron-deficient nature of the pyrazolo[1,5-a]pyrimidine system, which facilitates nucleophilic substitution reactions at appropriate positions [3] [8].

Synthetic Planning Considerations

The synthetic planning for this complex heterocyclic compound requires careful evaluation of multiple factors including functional group compatibility, reaction sequence optimization, and stereochemical considerations [9]. The presence of multiple nitrogen-containing heterocycles necessitates protection strategies to prevent unwanted side reactions during the synthetic sequence [5] [6].

Critical planning considerations include the order of heterocycle assembly, with the pyrazolo[1,5-a]pyrimidine core typically constructed first, followed by introduction of the quinoline and piperazine components [3] [8]. The electron-rich piperazine moiety must be installed under conditions that do not compromise the electron-deficient pyrazolo[1,5-a]pyrimidine system. Temperature control is essential throughout the synthetic sequence to prevent decomposition of sensitive intermediates [10] [4].

Solvent selection plays a crucial role in synthetic planning, with polar aprotic solvents often preferred for nucleophilic substitution steps, while protic solvents may be required for cyclization reactions [10] [3]. The synthetic route must be designed to minimize the formation of regioisomers, particularly during the construction of the pyrazolo[1,5-a]pyrimidine framework where multiple substitution patterns are possible [4] [8].

Starting Materials Selection Criteria

The selection of appropriate starting materials is governed by several key criteria including commercial availability, cost-effectiveness, functional group compatibility, and synthetic tractability [11] [12]. For the synthesis of 4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline, the primary starting materials include 3-aminopyrazole derivatives, quinoline-containing building blocks, and piperazine-substituted aromatic compounds [5] [8].

The piperazine component requires careful selection to ensure compatibility with the synthetic conditions employed for pyrazolo[1,5-a]pyrimidine construction [8]. Protected piperazine derivatives may be necessary to prevent unwanted coordination to metal catalysts or interference with cyclization reactions. Cost considerations favor the use of readily available starting materials such as 4-fluoroaniline, quinoline-3-carboxylic acid derivatives, and commercial piperazine [11] [12].

Synthetic Pathways and Routes

Multi-Step Synthesis from 4-Chloro Derivatives

The multi-step synthesis from 4-chloro derivatives represents a well-established approach for constructing complex pyrazolo[1,5-a]pyrimidine systems [5] [13]. This methodology typically begins with the preparation of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine through the reaction of 5-amino-3-methylpyrazole with diethyl malonate followed by chlorination with phosphorus oxychloride [5].

The synthetic sequence proceeds through selective nucleophilic substitution at the 7-position of the dichlorinated intermediate, exploiting the differential reactivity of the chlorine atoms [5]. The enhanced reactivity at the 7-position results from electronic effects within the pyrazolo[1,5-a]pyrimidine framework, allowing for regioselective introduction of the morpholine or piperazine substituent with yields typically ranging from 61% to 94% [5] [13].

Subsequent functionalization at the 5-position can be achieved through various coupling reactions, including Suzuki-Miyaura cross-coupling or direct nucleophilic substitution [6]. The incorporation of quinoline functionality often requires the use of quinoline-3-boronic acid derivatives or quinoline-3-amine compounds under appropriate coupling conditions. The final step involves the introduction of the piperazine-substituted phenyl group through nucleophilic aromatic substitution or palladium-catalyzed amination [5] [6].

Hydrazinolysis and Condensation Reactions

Hydrazinolysis and condensation reactions provide an alternative synthetic approach that offers mild reaction conditions and excellent functional group tolerance [14] [15]. This methodology typically employs hydrazine hydrate or substituted hydrazines to generate key hydrazide intermediates that subsequently undergo cyclization with appropriate carbonyl compounds [14].

The synthetic pathway begins with the preparation of ester intermediates through conventional methods, followed by treatment with hydrazine hydrate to afford the corresponding hydrazides in yields of 84% to 93% [14] [15]. The hydrazide intermediates are then subjected to condensation reactions with aromatic aldehydes or ketones under acidic conditions to form Schiff base derivatives [16] [15].

Cyclization of the Schiff base intermediates can be achieved through various methods, including acid-catalyzed ring closure or thermal cyclization [14] [16]. The reaction conditions must be carefully optimized to ensure complete cyclization while preventing decomposition of sensitive functional groups. The hydrazinolysis approach offers particular advantages for the synthesis of compounds containing acid-sensitive substituents, as the mild reaction conditions minimize the risk of unwanted side reactions [15].

Microwave-Assisted Synthesis Applications

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient construction of pyrazolo[1,5-a]pyrimidine derivatives [10] [17] [4]. This methodology offers significant advantages including reduced reaction times, improved yields, enhanced selectivity, and energy efficiency compared to conventional heating methods [10] [18].

The microwave-assisted approach typically involves the reaction of 3-aminopyrazole derivatives with 1,3-biselectrophilic compounds under solvent-free conditions or in polar solvents [4] [19]. Reaction times are dramatically reduced from hours to minutes, with typical irradiation periods ranging from 3 to 10 minutes [10] [17]. The enhanced heating efficiency of microwave irradiation allows for precise temperature control and uniform heating throughout the reaction mixture [4].

Yields obtained through microwave-assisted synthesis typically range from 65% to 98%, representing significant improvements over conventional thermal methods [10] [4]. The method demonstrates excellent functional group tolerance and can accommodate a wide range of substituents on both the pyrazole and electrophilic components [17] [4]. The rapid heating and cooling cycles achievable with microwave irradiation also help to minimize the formation of side products and decomposition pathways [10] [18].

Purification and Analytical Characterization

Chromatographic Purification Techniques

Chromatographic purification represents the primary method for isolating pure samples of 4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline from complex reaction mixtures [20] [21]. Column chromatography using silica gel as the stationary phase provides excellent separation capabilities for this class of compounds, with typical solvent systems including ethyl acetate/hexane gradients or dichloromethane/methanol mixtures [20] [22].

The selection of appropriate solvent systems is critical for achieving optimal separation, with the polarity of the mobile phase adjusted to provide suitable retention times and resolution [21] [22]. For compounds containing multiple basic nitrogen atoms, the addition of triethylamine to the mobile phase may be necessary to prevent irreversible adsorption to the silica gel surface [20]. Alternative stationary phases, including alumina or reversed-phase materials, may be employed for compounds that exhibit poor stability under normal-phase conditions [21].

Preparative high-performance liquid chromatography provides superior resolution for the purification of closely related compounds or for the isolation of products in high purity [23] [21]. The method typically employs C18 stationary phases with water/acetonitrile gradients containing trifluoroacetic acid or formic acid as mobile phase modifiers [23]. Purity levels exceeding 99% can be routinely achieved through preparative high-performance liquid chromatography, making this technique particularly valuable for compounds intended for biological evaluation [23] [21].

Recrystallization and Salt Formation Procedures

Recrystallization remains the most cost-effective method for obtaining pure crystalline samples of 4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline [24] [25]. The selection of appropriate recrystallization solvents is crucial for achieving high purity and good recovery yields. Common recrystallization solvents include ethanol, methanol, and chloroform, with the choice dependent on the solubility characteristics of the specific compound [20] [24].

Salt formation procedures offer significant advantages for improving the crystallinity, stability, and handling properties of the compound [24]. The dihydrochloride salt can be prepared by treatment of the free base with hydrochloric acid in ethanol or acetone, typically yielding crystalline products with purity levels exceeding 97% [26] [24]. The salt formation process also serves as an additional purification step, as impurities are often excluded from the crystal lattice [24].

The crystallization process requires careful control of temperature, concentration, and cooling rate to ensure optimal crystal formation [24] [25]. Slow cooling or gradual solvent evaporation typically produces larger, more pure crystals compared to rapid precipitation methods. The use of seed crystals can help to control the polymorphic form and improve the reproducibility of the crystallization process [24].

Purity Assessment Methodologies

Comprehensive purity assessment of 4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline requires multiple analytical techniques to ensure product quality and identity [25] [27]. High-performance liquid chromatography with photodiode array detection represents the primary method for quantitative purity determination, providing both chemical purity data and spectral confirmation of identity [25] [28].

The high-performance liquid chromatography method typically employs a C18 column with gradient elution using water/acetonitrile mobile phases containing appropriate pH modifiers [25] [27]. Detection at 254 nanometers provides sensitive quantification, while the photodiode array detector allows for peak purity assessment through spectral comparison across the chromatographic peak [25] [27]. Purity levels of 95% or higher are typically required for compounds intended for biological evaluation [25].

Nuclear magnetic resonance spectroscopy provides essential structural confirmation and can detect certain classes of impurities that may not be visible by high-performance liquid chromatography [29] [8]. Both proton and carbon-13 nuclear magnetic resonance spectra should be obtained, with integration of characteristic signals used to assess purity [29]. Mass spectrometry offers additional confirmation of molecular weight and can detect trace impurities with different molecular masses [8].

Scale-Up Considerations for Laboratory Production

Process Chemistry Adaptations

The scale-up of synthetic procedures from laboratory bench scale to pilot or production scale requires careful consideration of multiple process parameters [11] [12]. Heat transfer becomes increasingly important at larger scales, as the surface area to volume ratio decreases, potentially leading to thermal runaway or incomplete conversions [11] [30]. Specialized heat exchangers and temperature monitoring systems are essential for maintaining precise temperature control during exothermic reactions [12].

Mixing efficiency represents another critical factor in scale-up operations [11] [30]. The transition from magnetic stirring to mechanical agitation requires optimization of impeller design, rotation speed, and baffling to ensure adequate mass transfer throughout the reaction mixture [12]. Insufficient mixing can lead to hot spots, incomplete reactions, or the formation of undesired by-products [11].

Solvent recovery and recycling become economically essential at production scales [11] [12]. Distillation systems must be designed to handle the specific solvent mixtures employed in the synthesis, with particular attention to azeotrope formation and thermal stability [12]. The implementation of closed-loop solvent systems helps to minimize environmental impact and reduce operating costs [11] [30].

Yield Optimization Strategies

Yield optimization at production scale requires systematic evaluation of reaction parameters including temperature, concentration, reaction time, and catalyst loading [4] [12]. Design of experiments approaches can be employed to identify optimal conditions while minimizing the number of experiments required [11] [30]. The use of statistical modeling helps to identify interactions between variables that may not be apparent from single-factor optimization studies [4].

Catalyst optimization represents a critical aspect of yield improvement, particularly for reactions involving palladium-catalyzed coupling steps [5] [6]. The selection of appropriate ligands, catalyst loading, and reaction conditions must be balanced against cost considerations and catalyst recovery requirements [12]. Alternative catalytic systems may be necessary to achieve acceptable economics at production scale [11].

Process analytical technology enables real-time monitoring of reaction progress and automatic adjustment of reaction parameters [4] [12]. Inline spectroscopic methods can provide immediate feedback on conversion rates and product formation, allowing for optimization of reaction endpoints and minimization of over-reaction [11] [30]. The implementation of automated control systems helps to ensure consistent product quality across multiple batches [12].

Quality Control Parameters

Comprehensive quality control systems are essential for ensuring consistent product quality during scale-up operations [25] [28]. Critical quality attributes must be identified and monitored throughout the manufacturing process, including chemical purity, polymorphic form, residual solvents, and trace metal content [25] [31]. The development of appropriate analytical methods and acceptance criteria is crucial for product release decisions [28].

Process capability studies help to establish the inherent variability of the manufacturing process and identify opportunities for improvement [28] [32]. Statistical process control charts enable real-time monitoring of quality parameters and early detection of process deviations [28]. The implementation of corrective and preventive action systems ensures that quality issues are addressed promptly and systematically [31].

Environmental monitoring becomes increasingly important at production scale, with requirements for air emission controls, wastewater treatment, and solid waste management [11] [30]. Regulatory compliance must be maintained throughout the scale-up process, with appropriate documentation and validation of all critical process parameters [12] [31]. The establishment of change control procedures ensures that process modifications are properly evaluated and approved before implementation [11].

[Table 1: Basic Properties of 4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;dihydrochloride]

PropertyValue
Chemical Name4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;dihydrochloride
Molecular FormulaC25H23Cl2N6 (dihydrochloride salt)
Molecular Weight~479.4 g/mol (dihydrochloride)
CAS Number1062368-62-0 (hydrochloride)
AppearanceYellow to orange powder
Alternative NamesLDN-193189 dihydrochloride, DM-3189

[Table 2: Comparison of Synthetic Methods for Pyrazolo[1,5-a]pyrimidine Derivatives]

MethodKey StepsTypical Yield RangeReaction TimeKey Advantages
Multi-step synthesis from 4-chloro derivativesChlorination → Nucleophilic substitution → Cyclization61-94%8-24 hoursReliable, scalable
Hydrazinolysis and condensation reactionsHydrazine treatment → Condensation with aldehydes/ketones84-93%15 hoursMild conditions, good selectivity
Microwave-assisted synthesisMW irradiation → Rapid cyclization → High yields65-98%3-10 minutesFast, energy efficient, high purity
Cyclization of aminopyrazoles with β-dicarbonyls3-Aminopyrazole + 1,3-biselectrophile → Ring formation87-95%4-8 hoursVersatile, good functional group tolerance
Buchwald-Hartwig coupling approachPd-catalyzed coupling → Amination → Final product34-93%VariableSelective, enables late-stage modifications

[Table 3: Purification Techniques for Pyrazolo[1,5-a]pyrimidine Compounds]

TechniqueApplicationTypical Solvent SystemsPurity AchievementScalability
Column ChromatographyPrimary purification of crude productsEtOAc/hexane, DCM/MeOH gradients85-95%Good (mg to kg scale)
Preparative HPLCHigh purity isolation, complex mixturesWater/ACN with TFA or formic acid>99%Limited (analytical to preparative)
RecrystallizationFinal purification, crystal improvementEthanol, methanol, chloroform95-99%Excellent (laboratory to production)
Salt Formation (HCl)Dihydrochloride salt formationEthanol/HCl, acetone/HCl97%+ (typical)Excellent
Fractional CrystallizationSeparation of stereoisomers/polymorphsMixed solvent systems>98%Good to excellent

[Table 4: Analytical Characterization Methods]

Analytical MethodKey Information ObtainedTypical ParametersQuality Control Use
1H NMR SpectroscopyProton environments, integration, coupling patterns400-600 MHz, DMSO-d6 or CDCl3Structure confirmation, purity assessment
13C NMR SpectroscopyCarbon framework, quaternary carbons, functional groups100-150 MHz, DMSO-d6 or CDCl3Structure verification, impurity identification
Mass SpectrometryMolecular ion, fragmentation pattern, purityESI-MS, APCI-MS positive modeIdentity confirmation, molecular weight
HPLC Purity AnalysisChemical purity, impurity profilingC18 column, gradient elution, 254 nmQuantitative purity, stability studies
Melting Point DeterminationPhysical property, polymorphic formCapillary method, uncorrectedIdentity, polymorphic screening
Elemental AnalysisEmpirical formula confirmationCHN analyzer, ±0.4% toleranceComposition verification
UV-Vis SpectroscopyChromophore identification, concentration200-800 nm range, multiple solventsIdentity, concentration determination

[Table 5: Scale-up Considerations from Laboratory to Production]

ParameterLaboratory ScalePilot/Production ScaleCritical Factors
Reaction Temperature Control±2°C precision with standard heating±5°C precision, heat exchangers requiredExotherm management, cooling capacity
Mixing and Mass TransferMagnetic stirring, small volumesMechanical agitation, mass transfer optimizationScale-up factor effects, impeller design
Solvent Recovery and RecyclingLimited recovery, disposalEssential for economics, distillation unitsSolvent purity maintenance
Waste MinimizationMinimal concernRegulatory requirement, waste streamsEnvironmental compliance
Safety ConsiderationsFume hood protectionProcess hazard analysis, safety systemsDust explosion prevention, toxicity
Equipment CompatibilityStandard glasswareSpecialized reactors, materials of constructionCorrosion resistance, cleaning validation
Process Analytical TechnologyOffline analysisOnline monitoring, real-time controlMethod transfer, automation

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

478.1439502 g/mol

Monoisotopic Mass

478.1439502 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-15-2023

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